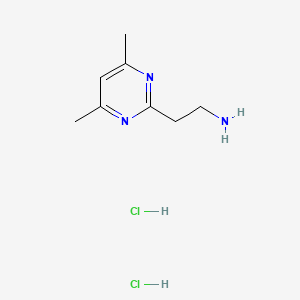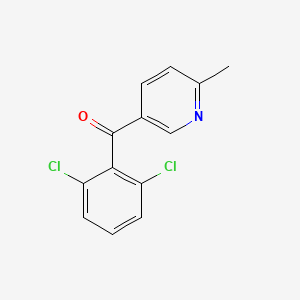
5-(2,6-Dichlorobenzoyl)-2-methylpyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-Dichlorobenzoyl chloride with a suitable amine or pyridine derivative. The specific synthetic route would depend on the desired substitution pattern and functional groups. For instance, one possible method could be the reaction of 2,6-Dichlorobenzoyl chloride with 2-methylpyridine under appropriate conditions .
Molecular Structure Analysis
The molecular structure of 5-(2,6-Dichlorobenzoyl)-2-methylpyridine consists of a pyridine ring substituted with a 2,6-dichlorobenzoyl group at one position and a methyl group at another. The 2,6-dichlorobenzoyl moiety imparts aromatic character to the compound, while the methyl group introduces steric effects .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Antitumor Activity
5-(2,6-Dichlorobenzoyl)-2-methylpyridine has been implicated in antitumor activity. The synthesis of similar compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain types of sarcomas in rats (Grivsky et al., 1980).
Antimalarial Activity
Research on similar compounds like 2,5-dichlorobenzo[c][2,7]naphthyridines indicates potential applications in treating malaria. Compounds synthesized from 2-pyridone were tested for their in vitro antimalarial activity, with some showing high effectiveness against chloroquine-sensitive and resistant Plasmodium falciparum strains (Görlitzer et al., 2006).
Antimicrobial and Antioxidant Properties
Derivatives of 5-(2,6-Dichlorobenzoyl)-2-methylpyridine, such as oxadiazolines bearing a 6-methylpyridine moiety, have been synthesized and tested for antimicrobial and antioxidant activities. Molecular docking studies suggest these compounds as potential inhibitors of specific enzymes (Shyma et al., 2013).
Material Science Applications
The compound's structural character makes it useful in material science. Its synthesis from easily available chemicals is desirable due to its extensive use in various branches of chemistry, including material science (Bagdi et al., 2015).
Photochemical Research
Investigations into the photochemical dimerization of similar compounds like 2-aminopyridines have been conducted. These studies contribute to a better understanding of the chemical and physical properties of these compounds (Taylor & Kan, 1963).
Safety and Hazards
Mécanisme D'action
Target of Action
The targets of a compound are usually proteins such as enzymes, receptors, or ion channels within the body. The specific target would depend on the structure of the compound and its chemical properties. For example, the dichlorobenzoyl moiety in the compound might interact with specific proteins due to its size, shape, and electronic properties .
Mode of Action
The mode of action refers to how the compound interacts with its target to exert its effect. This could involve binding to the target, inhibiting its function, or modulating its activity. The exact mode of action would depend on the specific target and the compound’s chemical properties .
Biochemical Pathways
The compound could potentially affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter the pathway’s activity and affect the production of certain metabolites .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body (ADME). The compound’s chemical properties, such as its size, charge, and lipophilicity, would influence its pharmacokinetics .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from altering cellular functions to inducing specific physiological responses .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain compounds might be more stable and effective under specific pH conditions .
Propriétés
IUPAC Name |
(2,6-dichlorophenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-9(7-16-8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROJJHCYQHLOHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101223254 | |
| Record name | (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,6-Dichlorobenzoyl)-2-methylpyridine | |
CAS RN |
1187169-24-9 | |
| Record name | (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187169-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichlorophenyl)(6-methyl-3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101223254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



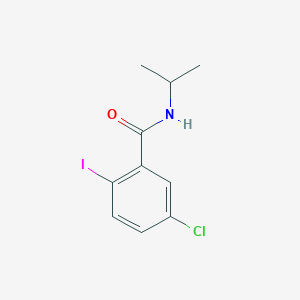
![2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1452908.png)

![methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1452910.png)

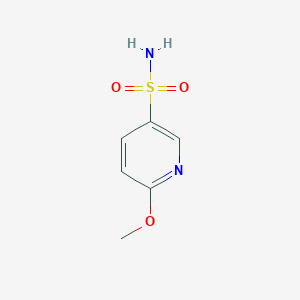
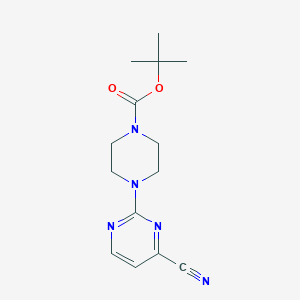

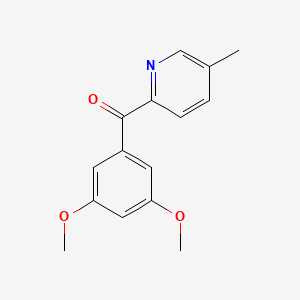

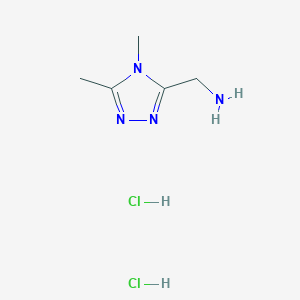
![1-[(1-phenyl-1H-tetrazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1452924.png)
